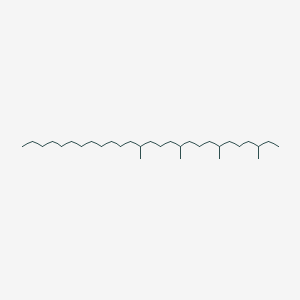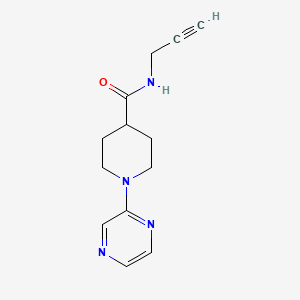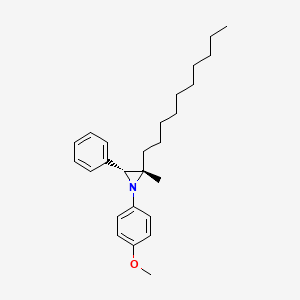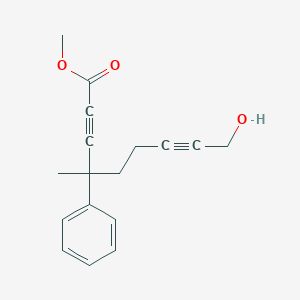![molecular formula C8H16O4S B15167419 Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1) CAS No. 480430-22-6](/img/structure/B15167419.png)
Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol typically involves the reaction of methanesulfonic acid with bicyclo[2.2.1]heptan-2-ol under controlled conditions. One common method is to dissolve bicyclo[2.2.1]heptan-2-ol in a suitable solvent, such as dichloromethane (DCM), and then add methanesulfonic acid dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.2.1]heptan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanesulfonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methanesulfonic acid moiety under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Sulfonate esters.
Scientific Research Applications
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The methanesulfonic acid moiety can act as a proton donor, facilitating various chemical transformations. The bicyclo[2.2.1]heptan-2-ol component provides a rigid framework that can enhance the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic structure but differ in functional groups.
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic compound with different functional groups.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar in structure but with different substituents .
Uniqueness
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol is unique due to the combination of a strong acid and a bicyclic alcohol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
480430-22-6 |
|---|---|
Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c8-7-4-5-1-2-6(7)3-5;1-5(2,3)4/h5-8H,1-4H2;1H3,(H,2,3,4) |
InChI Key |
RPHQGBQSDRODHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CC2CC1CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B15167346.png)


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)

![4-[4-(Propylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B15167391.png)




![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
